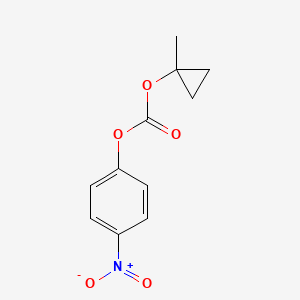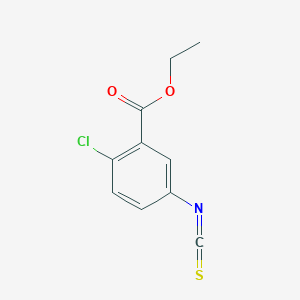
5,7-Dihydroxychroman-4-one
Descripción general
Descripción
5,7-Dihydroxychroman-4-one is a natural compound . It can be used in content analysis, pharmacological experiments, and activity screening .
Molecular Structure Analysis
Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
The molecular formula of 5,7-Dihydroxychroman-4-one is C9H8O4 and its molecular weight is 180.16 .Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
5,7-Dihydroxychroman-4-one, a natural chroman-4-one, was first isolated from the bulb wax of Eucomis comosa. Its structure was confirmed through comparison with synthetic specimens, marking it as the first naturally occurring chroman-4-one unsubstituted in its heterocyclic ring (Heller & Tamm, 1978).
Synthetic Routes and Derivatives
Research has been conducted to explore novel synthetic routes for creating chromone oximes, including derivatives of 5,7-Dihydroxychroman-4-one. These methods involve reactions with hydroxylamine, highlighting the compound's versatility in organic synthesis (Szabó, Borbély, Theisz, & Nagy, 1986).
Spectral Analysis in Solvent Mixtures
Spectral analysis of 5,7-Dihydroxychroman-4-one derivatives like naringenin has been performed in aqueous ethanol solutions. These studies contribute to understanding the deprotonation behavior of these compounds and their interactions in different solvent systems (Farajtabar & Gharib, 2013).
Pharmacological and Therapeutic Potential
5,7-Dihydroxychroman-4-one derivatives, such as naringenin, have shown significant pharmacological activities and therapeutic potential. They are studied for applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders due to their anti-inflammatory and antioxidant effects (Rani et al., 2016).
Biological and Chemical Synthesis Studies
Further studies involve the synthesis of specific derivatives like 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, contributing to the understanding of chemical reactions and biological activities of such compounds (Suzuki, Tsuruga, Hiranuma, & Yamaura, 2004).
Antihypertensive Properties
Derivatives like 7, 8-dihydroxy-3-methylisochroman-4-one, isolated from Musa sapientum, have demonstrated potent antihypertensive activity, expanding the potential clinical applications of these compounds (Qian et al., 2007).
Isolation from Natural Sources
5,7-Dihydroxychromone has also been isolated from natural sources like peanut shells, offering insights into the biosynthesis and natural occurrence of these compounds (Pendse, Rao, & Venkataraman, 1973).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h3-4,10,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDUBDUPYJZIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxychroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



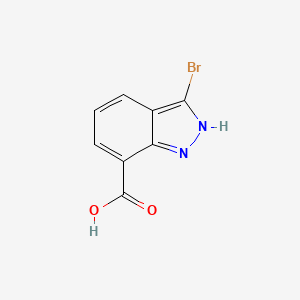


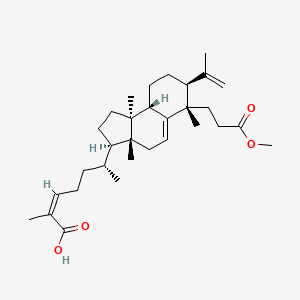
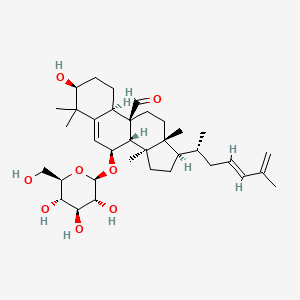
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

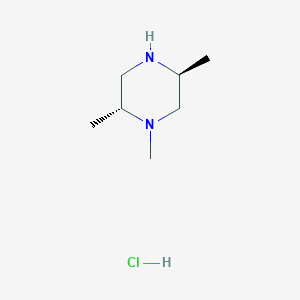
![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)
